4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is part of a broader class of diazaspiro compounds that have garnered interest in medicinal chemistry due to their potential pharmacological applications. The molecular formula for 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is with a molecular weight of approximately 210.27 g/mol .
This compound can be classified under the category of spirocyclic compounds, specifically those containing diaza and oxa functionalities. Its structural complexity makes it a subject of research in organic synthesis and pharmaceutical chemistry. The compound is often synthesized for use in drug development, particularly for targeting specific receptors in the body .
The synthesis of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves several key steps:
The synthetic route may involve the protection of functional groups to prevent unwanted side reactions, followed by deprotection steps to yield the final product with desired functional groups intact.
The molecular structure of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane features:
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions:
The mechanism of action for 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with specific biological targets:
Studies have shown that certain derivatives exhibit significant biological activity, including inhibition of soluble epoxide hydrolase, which is involved in various metabolic processes associated with chronic diseases .
The physical and chemical properties of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane include:
Detailed studies on the stability and reactivity under different conditions are essential for understanding its practical applications in drug development.
The applications of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane extend into various scientific fields:
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry characterized by a unique three-dimensional topology. This spirocyclic diamine core features a central quaternary carbon atom connecting two heterocyclic rings: a morpholine-derived 1-oxa-4-aza ring and a piperazine-derived 1,4-diaza ring. The oxygen atom occupies the 9-position, while nitrogen atoms are strategically positioned at the 1- and 4-positions, creating distinct electronic environments for molecular interactions [5] [8]. This architecture generates significant conformational rigidity that profoundly influences binding specificity to biological targets while maintaining sufficient molecular flexibility for optimal ligand-receptor accommodation [9].
The spirocyclic constraint reduces entropic penalties upon binding compared to flexible linear analogs, enhancing target affinity. This scaffold's stereochemical complexity enables exploration of three-dimensional chemical space often inaccessible to flat aromatic systems, addressing challenging biological targets like protein-protein interfaces. The polar atom placement creates hydrogen-bonding vectors that project in defined spatial arrangements: the morpholine oxygen serves as a hydrogen-bond acceptor, while the secondary piperazine nitrogen functions as a hydrogen-bond donor and the tertiary nitrogen as a protonation site under physiological conditions [6] [8]. These properties collectively enable the scaffold to serve as a versatile molecular platform for rational drug design across therapeutic areas.
Table 1: Structural Features and Implications of the 1-Oxa-4,9-Diazaspiro[5.5]undecane Core
Structural Feature | Chemical Implication | Biological Consequence |
---|---|---|
Spirocyclic junction | Restricted rotation and defined 3D conformation | Enhanced target selectivity and reduced off-target effects |
Tertiary nitrogen (N-4) | Site for N-alkylation or protonation (pKa ~7-8) | Salt formation for solubility; key pharmacophore point |
Secondary nitrogen (N-1) | Hydrogen bond donor capability | Direct target interaction in enzyme active sites |
Ether oxygen (O-9) | Hydrogen bond acceptor | Enhanced membrane permeability and water solubility |
Bicyclic structure | Balanced lipophilicity (calculated LogP ~1.5-2.5) | Optimal cell permeability and oral bioavailability |
Introduction of substituents at the N-4 position significantly modulates pharmacological properties without disrupting the core geometry. The cyclopropyl group at N-4 in 4-cyclopropyl derivatives provides distinctive advantages: its high bond strength enhances metabolic stability compared to larger alkyl groups; its electronic properties moderately influence the basicity of the adjacent nitrogen; and its spatial orientation creates defined steric environments that optimize target interactions [3] [9]. These properties are exemplified in the compound 9-cyclopropyl-4-ethyl-4-methyl-1-oxa-5,9-diazaspiro[5.5]undecane (C₁₄H₂₆N₂O, MW 238.37), where cyclopropanation contributes to target-specific molecular recognition [3].
The therapeutic exploration of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives began with their application as soluble epoxide hydrolase (sEH) inhibitors, culminating in highly optimized trisubstituted urea derivatives. This innovation emerged from earlier work on simpler spirocyclic diamines, with researchers discovering that 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas demonstrated superior potency compared to their 2,8-diazaspiro[4.5]decane counterparts. In 2013, researchers reported compound 19 (featuring a trisubstituted urea group on the spirocyclic core) exhibiting exceptional sEH inhibitory activity and oral bioavailability. When administered at 30 mg/kg in an anti-glomerular basement membrane glomerulonephritis rat model, this compound significantly reduced serum creatinine levels—demonstrating therapeutic potential for chronic kidney diseases where previous structural classes had failed [2]. This breakthrough validated the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as a privileged structure for enzyme inhibition and established critical structure-activity relationship (SAR) principles:
Table 2: Evolution of Bioactive Spirocyclic Derivatives (2013-2020)
Year | Core Structure | Therapeutic Application | Key Advancement | Reference |
---|---|---|---|---|
2013 | 1-Oxa-4,9-diazaspiro[5.5]undecane urea | Chronic kidney disease (sEH inhibitor) | First demonstration of in vivo efficacy (30 mg/kg oral) | [2] |
2013 | 2,8-Diazaspiro[4.5]decane urea | Hypertension (sEH inhibitor) | Established urea linkage as key pharmacophore | [2] |
2020 | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Pain management (dual MOR/σ1R) | Achieved balanced dual activity (e.g., compound 15au) | [4] |
2015 | Alkyl derivatives (Patent EP3149006A1) | Multimodal analgesia | Broad claims covering cyclopropyl variants at N-4 | [9] |
A transformative therapeutic expansion occurred with the discovery of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Researchers employed a rational pharmacophore merging strategy, combining structural elements from known MOR agonists and σ1R antagonists onto the spirocyclic scaffold. This yielded compounds with balanced polypharmacology, exemplified by 15au (featuring a phenethyl group at N-9 and substituted pyridyl at C-4). When evaluated in 2020, this derivative demonstrated potent analgesic activity comparable to oxycodone in the murine paw pressure test, but with critical advantages: (1) It exhibited peripheral analgesic activity reversible by the σ1R agonist PRE-084; and (2) produced significantly reduced constipation at equianalgesic doses—addressing a major limitation of classical opioids [4].
The strategic incorporation of cyclopropyl modifications at N-4 emerged as a key optimization approach for enhancing drug-like properties. Cyclopropanation at this position, as seen in 4-cyclopropyl derivatives, provided optimal steric bulk while maintaining favorable metabolic stability due to the bond strength of cyclopropyl sp³-hybridized carbon-carbon bonds. Patent EP3149006A1 specifically claims cyclopropyl variants at this position as embodiments of multimodal pain therapeutics, highlighting their importance in contemporary drug design [9]. These innovations demonstrate how strategic functionalization of the spirocyclic core enables precise modulation of receptor signaling profiles—transforming a structural motif from specialized enzyme inhibitor to versatile neuropharmacological agent.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1